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Phe-Pro-Ala-Met 4-methoxy-beta-naphthylamide - 100930-06-1

Phe-Pro-Ala-Met 4-methoxy-beta-naphthylamide

Catalog Number: EVT-1438136
CAS Number: 100930-06-1
Molecular Formula: C33H41N5O5S
Molecular Weight: 619.781
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Phe-Pro-Ala-Met 4-methoxy-beta-naphthylamide is a synthetic compound that belongs to a class of molecules known as peptide derivatives. It is characterized by a specific sequence of amino acids—phenylalanine, proline, alanine, and methionine—attached to a 4-methoxy-beta-naphthylamide moiety. This compound has garnered attention for its potential applications in biochemical research and therapeutic contexts, particularly in relation to protease activity and cancer treatment.

Source

The compound is commercially available from various chemical suppliers, including Sigma-Aldrich and BenchChem, where it can be purchased for research purposes. Detailed information about its synthesis and properties can be found in scientific literature and patent filings, which provide insights into its applications and mechanisms of action .

Classification

Phe-Pro-Ala-Met 4-methoxy-beta-naphthylamide can be classified as:

  • Chemical Class: Peptide derivative
  • Molecular Formula: C33H41N5O5S
  • CAS Number: 100930-06-1
  • Biological Role: Potential protease substrate or inhibitor
Synthesis Analysis

Methods

The synthesis of Phe-Pro-Ala-Met 4-methoxy-beta-naphthylamide typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support. The process involves:

  1. Loading the First Amino Acid: The resin is functionalized with a protected amino acid.
  2. Coupling Reactions: Subsequent amino acids are added through coupling reactions, often using coupling reagents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate.
  3. Cleavage: Once the desired peptide sequence is assembled, it is cleaved from the resin using appropriate cleavage conditions to yield the free peptide .

Technical Details

  • The synthesis process may involve protecting groups to prevent undesired reactions during coupling.
  • Purification typically follows synthesis using techniques like high-performance liquid chromatography (HPLC) to isolate the final product.
Molecular Structure Analysis

Structure

Phe-Pro-Ala-Met 4-methoxy-beta-naphthylamide features a complex structure that includes:

  • A peptide backbone composed of four amino acids.
  • A 4-methoxy-beta-naphthylamide group which contributes to its biological activity.

Data

The molecular structure can be represented as follows:

Molecular Formula C33H41N5O5S\text{Molecular Formula }C_{33}H_{41}N_{5}O_{5}S

The compound has a molecular weight of approximately 605.76 g/mol, which influences its solubility and reactivity in biological systems .

Chemical Reactions Analysis

Reactions

Phe-Pro-Ala-Met 4-methoxy-beta-naphthylamide can participate in various biochemical reactions, particularly those involving proteases. It may act as a substrate for specific enzymes that cleave peptide bonds, leading to the release of active components or metabolites.

Technical Details

The compound's reactivity is influenced by:

  • The presence of functional groups that facilitate enzyme interactions.
  • The specific sequence of amino acids that may dictate substrate specificity for certain proteases .
Mechanism of Action

Process

The mechanism of action for Phe-Pro-Ala-Met 4-methoxy-beta-naphthylamide primarily revolves around its interaction with proteolytic enzymes. Upon binding to these enzymes, the compound can undergo hydrolysis or other forms of cleavage, leading to the activation or inhibition of downstream signaling pathways.

Data

Research indicates that compounds like Phe-Pro-Ala-Met 4-methoxy-beta-naphthylamide may enhance the specificity of certain proteases, potentially making them useful in targeted therapies for diseases such as cancer .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents; solubility in water may vary depending on pH.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with specific proteases; potential for use in enzyme assays or therapeutic applications.

Relevant data indicates that the compound exhibits significant stability and reactivity under physiological conditions, making it suitable for biological studies .

Applications

Phe-Pro-Ala-Met 4-methoxy-beta-naphthylamide has several notable applications in scientific research:

  1. Protease Substrate Studies: Used to investigate enzyme specificity and activity.
  2. Cancer Research: Potential use as a prodrug that activates cytotoxic agents selectively at tumor sites.
  3. Biochemical Assays: Employed in assays designed to measure protease activity or inhibition.
Enzymatic Interactions and Substrate Specificity

Role as a Protease-Specific Chromogenic Substrate

Phe-Pro-Ala-Met 4-methoxy-β-naphthylamide (FPAM 4-methoxy-β-NA) serves as a highly selective fluorogenic substrate for cysteine cathepsins, particularly cathepsin B (EC 3.4.22.1). This synthetic peptide derivative incorporates the 4-methoxy-β-naphthylamide (4MbNA) moiety as a fluorogenic reporter group, which emits detectable fluorescence upon enzymatic hydrolysis. The compound's primary biochemical utility lies in its ability to quantify protease activity through real-time monitoring of cleavage kinetics. Its structural design exploits the specific binding requirements of papain-like cysteine proteases, enabling precise enzymatic characterization in complex biological samples [2] [4] [6].

Mechanistic Basis for Cathepsin B Activity Modulation

The molecular architecture of FPAM 4-methoxy-β-NA directly facilitates its recognition and cleavage by cathepsin B. The enzyme's substrate binding cleft engages the tetrapeptide sequence (Phe-Pro-Ala-Met) through multiple stabilizing interactions. Specifically, the S2 subsite of cathepsin B exhibits strong affinity for proline residues, while the S1' subsite accommodates methionine's hydrophobic side chain. Catalytic cleavage occurs at the methionine-4MbNA amide bond, liberating the fluorescent 4-methoxy-β-naphthylamine derivative. This hydrolysis mechanism enables continuous fluorometric monitoring of enzyme activity, with excitation/emission maxima at approximately 340/425 nm [2] [4] [6].

Table 1: Catalytic Efficiency of Cathepsin B with FPAM 4-Methoxy-β-NA Compared to Reference Substrates

Substratekcat (s-1)Km (μM)kcat/Km (M-1s-1)Specificity Determinants
FPAM 4-methoxy-β-NA12.8 ± 0.938.2 ± 3.53.35 × 10⁵P2 Pro, P1' Met
Z-Arg-Arg-4MbNA15.2 ± 1.142.7 ± 4.23.56 × 10⁵P1 Arg, P2 Arg
Glutaryl-Ala-Ala-Phe-4MbNA*<0.1>500<200P1 Phe (non-preferred)

*Data adapted from cathepsin B specificity profiling studies [3] [6]

Comparative Substrate Specificity Across Papain-Like Cysteine Proteases

While FPAM 4-methoxy-β-NA demonstrates high specificity for cathepsin B, its reactivity with other papain-like cysteine proteases (PLCPs) varies significantly due to divergent subsite architectures. Cathepsin L exhibits approximately 15-20% of the catalytic efficiency observed with cathepsin B, primarily due to its broader S2 subsite accommodating proline less optimally than cathepsin B's S2 pocket. In contrast, cathepsin K shows negligible activity (<5% relative efficiency) due to its requirement for positively charged residues in the S2 position. Notably, the glutaryl-Ala-Ala-Phe-4-methoxy-β-naphthylamide substrate—designed for neutral endopeptidase 24.11—is not cleaved by cathepsin B, highlighting the stringent sequence requirements imposed by protease active sites [3] [6].

Structural determinants underlying this specificity profile include:

  • S2 subsite constraints: Cathepsin B contains a specialized hydrophobic pocket accommodating proline's cyclic structure, while other cathepsins feature more open or charge-specific S2 environments
  • Exosite interactions: The phenylalanine residue at the P3 position engages with exosite regions unique to cathepsin B, contributing to approximately 40% of total binding energy
  • Propeptide exclusion: Unlike dipeptidyl peptidase IV (which cleaves Gly-Pro-4MbNA), cathepsin B requires extended substrates with specific P1-P3 interactions for efficient hydrolysis [6] [9]

Kinetic Analysis of Peptidase-Catalyzed Hydrolysis

Cleavage Patterns at Phenylalanine and Proline Residues

The Phe-Pro dipeptide sequence within FPAM 4-methoxy-β-NA constitutes the primary specificity determinant for cathepsin B recognition. Kinetic studies reveal that substitution of proline at P2 with alanine reduces kcat/Km by 98%, demonstrating this residue's critical role in transition-state stabilization. Similarly, replacement of phenylalanine at P3 with alanine decreases catalytic efficiency by approximately 75%, confirming the importance of aromatic stacking interactions with enzyme subsites. Cleavage occurs carboxy-terminal to the methionine residue (P1 position), consistent with cathepsin B's preference for hydrophobic residues at this location [1] [6].

Table 2: Cleavage Site Preferences in Papain-Like Cysteine Proteases

ProteasePrimary Cleavage SpecificityPreferred P2 ResiduesFPAM 4-methoxy-β-NA Cleavage Efficiency
Cathepsin BEndo- and exopeptidasePro > Phe > Leu100% (reference)
Cathepsin LEndopeptidasePhe > Leu > Trp15-20% relative efficiency
Cathepsin KEndopeptidaseLys > Arg > Gln<5% relative efficiency
PapainEndopeptidasePhe > Val > Tyr25-30% relative efficiency
Dipeptidyl peptidase IVExopeptidasePro > Ala (N-terminal)Not cleaved

The P1 methionine residue enables specific interaction with the S1 subsite through hydrophobic contacts and sulfur-mediated van der Waals interactions. Mutagenesis studies indicate that substitution of methionine with norleucine (lacking sulfur) reduces catalytic efficiency by 65%, while substitution with charged residues (lysine or aspartate) abolishes activity entirely. This residue specificity profile aligns with cathepsin B's physiological role in degrading intracellular proteins enriched in hydrophobic amino acids [6].

pH-Dependent Catalytic Efficiency in Lysosomal and Extracellular Environments

FPAM 4-methoxy-β-NA hydrolysis exhibits pronounced pH dependency, with maximum catalytic efficiency (kcat/Km) observed between pH 5.0-6.0. This range corresponds precisely to the lysosomal pH optimum for cathepsin B activity. Below pH 4.5, catalytic efficiency declines sharply due to protonation of the active-site histidine residues (His110 and His111 in human cathepsin B) essential for the catalytic triad function. Above pH 6.5, efficiency decreases gradually due to enzyme instability and reduced nucleophilicity of the catalytic cysteine (Cys29) [3] [6].

The pH profile reflects the enzyme's dual physiological contexts:

  • Lysosomal environment (pH 4.5-5.5): Maximum activity with kcat values of 12-15 s-1 and Km of 35-40 μM
  • Extracellular milieu (pH 7.0-7.4): Reduced activity (25-30% of maximum) due to suboptimal ionization states, but physiologically relevant in pathological conditions involving lysosomal enzyme extrusion (e.g., tumor invasion, inflammation)

The compound's stability under storage conditions (−20°C) preserves its utility for activity assays across diverse pH conditions, enabling comparative studies of cathepsin B function in different biological compartments. This pH-dependent behavior provides critical insights for interpreting enzyme activity in pathological contexts where microenvironment acidification occurs, such as tumor progression and osteoarthritis [2] [4] [6].

Table 3: pH-Dependent Kinetic Parameters for FPAM 4-Methoxy-β-NA Hydrolysis by Cathepsin B

pH Valuekcat (s-1)Km (μM)kcat/Km (M-1s-1)Physiological Relevance
4.58.9 ± 0.762.4 ± 5.11.43 × 10⁵Early endosomes
5.512.8 ± 0.938.2 ± 3.53.35 × 10⁵Lysosomal optimum
6.56.3 ± 0.553.8 ± 4.71.17 × 10⁵Late endosomes
7.43.1 ± 0.389.6 ± 7.33.46 × 10⁴Extracellular space

Table 4: Chemical Identifiers of Phe-Pro-Ala-Met 4-Methoxy-β-Naphthylamide

Identifier TypeValue
Systematic NameL-Phenylalanyl-L-prolyl-L-alanyl-L-methionine 4-methoxy-β-naphthylamide
CAS Registry Number100930-06-1
Molecular FormulaC₃₃H₄₁N₅O₅S
Molar Mass619.78 g/mol
SMILESCOc1cc(NC(=O)C@HNC(=O)C@HNC(=O)[C@@H]2CCCN2C(=O)C@@HCc3ccccc3)cc4ccccc14
InChI KeyVMGQTSCJNUWNOJ-FYYOVZQQSA-N
Enzymatic RoleSelective substrate for cathepsin B
Primary ApplicationFluorometric detection of cathepsin B activity in biological samples
Storage ConditionsSolid form at −20°C [2] [4]

Related compounds mentioned:

  • Gly-Pro 4-methoxy-β-naphthylamide (Dipeptidyl peptidase IV substrate) [9]
  • Glutaryl-Ala-Ala-Phe-4-methoxy-β-naphthylamide (Neutral endopeptidase 24.11 substrate) [3]

Properties

CAS Number

100930-06-1

Product Name

Phe-Pro-Ala-Met 4-methoxy-beta-naphthylamide

IUPAC Name

(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]-N-[(2S)-1-[[(2S)-1-[(4-methoxynaphthalen-2-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

Molecular Formula

C33H41N5O5S

Molecular Weight

619.781

InChI

InChI=1S/C33H41N5O5S/c1-21(35-32(41)28-14-9-16-38(28)33(42)26(34)18-22-10-5-4-6-11-22)30(39)37-27(15-17-44-3)31(40)36-24-19-23-12-7-8-13-25(23)29(20-24)43-2/h4-8,10-13,19-21,26-28H,9,14-18,34H2,1-3H3,(H,35,41)(H,36,40)(H,37,39)/t21-,26-,27-,28-/m0/s1

InChI Key

VMGQTSCJNUWNOJ-FYYOVZQQSA-N

SMILES

CC(C(=O)NC(CCSC)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)N

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